2-Methyl-1-undecene

Catalog No.
S774039
CAS No.
18516-37-5
M.F
C12H24
M. Wt
168.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-undecene

CAS Number

18516-37-5

Product Name

2-Methyl-1-undecene

IUPAC Name

2-methylundec-1-ene

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

InChI

InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h2,4-11H2,1,3H3

InChI Key

SJVKHZYVCVKEGM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=C)C

Canonical SMILES

CCCCCCCCCC(=C)C

The exact mass of the compound 2-Methyl-1-undecene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1-undecene is a C12 alpha-olefin distinguished by a methyl branch at the C-2 position, creating a 1,1-disubstituted (or vinylidene) double bond. This structure fundamentally differentiates it from its linear isomer, 1-dodecene, which is the commodity standard linear alpha-olefin (LAO) produced from ethylene oligomerization. While both are C12 mono-olefins, the methyl branch introduces significant steric hindrance and alters the molecule's shape, directly impacting its polymerization reactivity, physical properties, and suitability as a precursor for performance materials like synthetic lubricants and specialty polymers.

Substituting 2-Methyl-1-undecene with the chemically similar but structurally different 1-dodecene often leads to process and product failure. The steric bulk of the methyl group adjacent to the double bond significantly reduces its reactivity in common coordination polymerization processes compared to the unhindered terminal double bond of 1-dodecene. This means that under identical conditions, 2-Methyl-1-undecene will incorporate into a polymer chain at a much lower rate, requiring adjustments to catalyst systems, temperature, or monomer feed ratios to achieve a target polymer composition. Furthermore, the branched structure disrupts the linear packing of hydrocarbon chains, a critical feature for designing synthetic fluids with specific low-temperature properties (e.g., pour point) that cannot be replicated with linear C12 olefins.

Significantly Lower Incorporation Rate in Ethylene Copolymerization for Controlled Branching

In ethylene copolymerization using a phenoxide-modified half-titanocene catalyst, the incorporation of 1,1-disubstituted alpha-olefins is substantially lower than that of linear alpha-olefins of similar size. A study comparing 1-dodecene with 2-methyl-1-pentene (a structural analog of 2-methyl-1-undecene) showed that under identical conditions (50 °C, Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO catalyst), the incorporation of 1-dodecene was 20.9 mol%. In stark contrast, the incorporation of the branched 2-methyl-1-pentene was only 3.5 mol%. This demonstrates the significantly lower reactivity of the 1,1-disubstituted olefin structure.

Evidence DimensionComonomer Incorporation (mol%)
Target Compound Data3.5 mol% (for structural analog 2-methyl-1-pentene)
Comparator Or Baseline1-Dodecene: 20.9 mol%
Quantified DifferenceApproximately 6-fold lower incorporation than 1-dodecene
ConditionsEthylene copolymerization with Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO catalyst system at 50 °C.

For polyolefin producers, this lower reactivity allows for the precise introduction of short-chain branches without the risk of rapid, uncontrolled comonomer consumption typical of more reactive LAOs.

Precursor for Synthetic Lubricants with Improved Low-Temperature Fluidity

The synthesis of polyalphaolefin (PAO) base oils for high-performance lubricants relies on controlling the polymer's branch structure to optimize properties. Using branched alpha-olefins like 2-methyl-1-undecene as precursors, instead of linear olefins like 1-dodecene, introduces methyl branching that disrupts polymer chain packing. This disruption hinders crystallization at low temperatures, resulting in fluids with lower pour points and improved low-temperature performance. While linear alpha-olefins are the standard for many PAOs, the intentional use of branched monomers is a key strategy for formulating lubricants intended for wide operational temperature ranges.

Evidence DimensionLow-Temperature Performance (Pour Point)
Target Compound DataQualitatively Lower Pour Point (Improved Fluidity)
Comparator Or BaselinePAOs from Linear Alpha-Olefins (e.g., 1-Dodecene): Higher Pour Point
Quantified DifferenceNot directly quantified in a head-to-head study, but the principle is a foundational concept in lubricant design.
ConditionsOligomerization of alpha-olefins to produce PAO lubricant base stocks.

This compound is a strategic choice for formulators developing synthetic lubricants (e.g., engine oils, gear oils) that must maintain fluidity and performance in cold environments.

Specialty Comonomer for Fine-Tuning Polyethylene Properties

As a comonomer in metallocene-catalyzed polyethylene production, 2-Methyl-1-undecene is used to introduce precise levels of short-chain branching. Due to its lower incorporation rate compared to 1-dodecene, it allows for greater process control, making it suitable for producing specialty polyolefins like elastomers or plastomers where properties are highly sensitive to branch content and distribution.

Key Building Block for High-Performance Synthetic Lubricant (PAO) Base Stocks

In the synthesis of polyalphaolefins (PAOs), 2-Methyl-1-undecene serves as a valuable precursor for creating base stocks with superior low-temperature characteristics. The inherent methyl branching disrupts crystallization, leading to lubricants with lower pour points and high viscosity indices, essential for automotive and industrial applications in demanding temperature conditions.

XLogP3

6.3

Other CAS

18516-37-5

Wikipedia

2-methylundec-1-ene

Biological Half Life

1.48 Days

Dates

Last modified: 08-15-2023

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